molecular formula C21H44O3 B054034 Batilol, (R)- CAS No. 10567-22-3

Batilol, (R)-

Cat. No. B054034
CAS RN: 10567-22-3
M. Wt: 344.6 g/mol
InChI Key: OGBUMNBNEWYMNJ-OAQYLSRUSA-N
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Description

Batilol, also known as ®-Batilol, is a chemical compound with the molecular formula C21H44O3 . It is also referred to as the ®-enantiomer of Batilol .


Molecular Structure Analysis

The molecular structure of Batilol consists of a glycerol backbone with an octadecyl (18 carbon) chain attached via an ether linkage . The molecular weight of Batilol is 344.5723 g/mol .


Physical And Chemical Properties Analysis

Batilol is a white crystalline powder . It has a melting point of 70.5-71 °C . Batilol is soluble in ethanol, acetone, chloroform, and ether, slightly soluble in petroleum ether, and insoluble in water .

Scientific Research Applications

Pyrolysis and Bioactive Components

Pyrolysis of Aesculus chinensis Bunge Leaves for Bioactive Components : A study by Li et al. (2022) explored the pyrolysis of Aesculus chinensis Bunge leaves, revealing the extraction of various bioactive components including acetamide, 5-hydroxymethylfurfural, R-limonene, d-mannose, dihydroxyacetone, and batilol. The pyrolysis products were identified to be rich in organic acids, aldehydes, and ketones, indicating the potential of Aesculus chinensis Bunge leaves as a crude material for manufacturing bio-oil or bio-fuel. This finding showcases batilol as a significant component in the realm of renewable energy and bioactive material extraction (Li et al., 2022).

Therapeutic Applications

Comparison in Clinical Trials

properties

IUPAC Name

(2R)-3-octadecoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h21-23H,2-20H2,1H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBUMNBNEWYMNJ-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10567-22-3, 68990-53-4
Record name Batilol, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010567223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycerides, C14-22 mono-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068990534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycerides, C14-22 mono-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name BATILOL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U43W9B128S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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